2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-tert-Butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold consists of an imidazole ring fused to a pyridazine ring, with a shared nitrogen atom at the 1,2-b position . The compound is substituted at position 2 with a bulky tert-butyl group and at position 6 with a carboxamide moiety linked to a 4-ethoxyphenyl aromatic ring. These structural features influence its physicochemical properties, such as lipophilicity (tert-butyl) and metabolic stability (ethoxy group), while the carboxamide group may enhance hydrogen-bonding interactions with biological targets .
Synthetically, imidazo[1,2-b]pyridazines are typically prepared via condensation reactions between substituted pyridazines and haloacetaldehyde derivatives or through transition-metal-catalyzed cross-coupling strategies. Copper and palladium catalysts are commonly employed, as noted in established protocols . The tert-butyl and ethoxyphenyl substituents likely require regioselective functionalization, leveraging methods such as Buchwald-Hartwig amidation or Suzuki-Miyaura coupling for aryl-aryl bond formation .
Properties
IUPAC Name |
2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-5-25-14-8-6-13(7-9-14)20-18(24)15-10-11-17-21-16(19(2,3)4)12-23(17)22-15/h6-12H,5H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCFYEKODMHTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Mechanism of Action
The mechanism by which 2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
YPC-21440 and YPC-21813 Series (Pan-Pim Kinase Inhibitors)
These compounds, such as (Z)-5-([3-{4-(4-methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21440), share the imidazo[1,2-b]pyridazine core but differ in substituents. Key distinctions include:
- Substituent Diversity : YPC-21440 features a methylpiperazinyl-phenyl group at position 3 and a thiazolidinedione moiety at position 6, whereas the target compound has a tert-butyl group at position 2 and a 4-ethoxyphenyl carboxamide at position 4.
- Pharmacological Impact : The piperazine and thiazolidinedione groups in YPC-21440 enhance solubility and kinase-binding affinity, whereas the tert-butyl group in the target compound may improve metabolic stability by steric hindrance .
Thiophene- and Bromophenyl-Substituted Derivatives
Compounds like 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () exhibit extended aromatic systems (e.g., benzimidazolo-triazoles) and halogen substituents. Comparatively:
- The ethoxy group in the target compound offers moderate polarity, balancing solubility and membrane permeability.
- Synthetic Complexity : Bromophenyl derivatives often require multi-step halogenation, whereas the ethoxyphenyl group in the target compound can be introduced via simpler etherification .
Comparison with Imidazo[1,2-a]pyridines
Compounds like N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3, ) highlight differences in ring fusion:
- Core Structure : Imidazo[1,2-a]pyridines lack the pyridazine ring, reducing nitrogen content and altering electron distribution.
- Bioactivity: The pyridazine ring in the target compound may enhance interactions with ATP-binding pockets in kinases, a property less pronounced in imidazo[1,2-a]pyridines .
Data Tables
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-b]pyridazine Derivatives
Research Findings and Trends
- Kinase Inhibition: Imidazo[1,2-b]pyridazines with piperazinyl groups (e.g., YPC-21440) show nanomolar IC₅₀ values against Pim kinases, suggesting the target compound’s tert-butyl and ethoxyphenyl groups may similarly optimize steric and electronic interactions .
- Metabolic Stability : Ethoxy substituents resist oxidative metabolism better than methyl or bromine groups, as seen in comparative ADME studies .
- Synthetic Efficiency : Transition-metal-catalyzed methods () reduce step counts compared to traditional halogenation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
